
6-Iodonicotinic acid
Overview
Description
6-Iodonicotinic acid is an organic compound with the molecular formula C6H4INO2 It is a derivative of nicotinic acid, where an iodine atom is substituted at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonicotinic acid typically involves the iodination of nicotinic acid derivatives. One common method includes the reaction of 6-chloronicotinic acid with sodium iodide in the presence of hydriodic acid. The reaction is carried out at low temperatures, around -78°C, to ensure the selective substitution of the chlorine atom with iodine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodine atom at position 6 undergoes nucleophilic displacement reactions under specific conditions. For example:
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Coupling with spirocyclic hydantoins :
Reaction with (5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-amine at 110°C in dimethylacetamide (DMA) with diisopropylethylamine (DIPEA) yields a coupling product in 85% yield .
Reaction Component | Conditions | Yield | Byproduct |
---|---|---|---|
6-Iodonicotinic acid | DMA, DIPEA, 110°C, 16 hr | 85% | Impurity 7 (13%) |
This reaction is significantly faster than analogous chloronicotinate couplings due to iodine's superior leaving-group ability .
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:
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Thermal decarboxylation occurs at elevated temperatures (>150°C), producing 6-iodopyridine as the primary product.
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Acid-catalyzed pathways show lower efficiency compared to thermal routes, with yields rarely exceeding 40%.
Substituent Effects on Reactivity
FTIR and UV spectral studies reveal how substituents influence reactivity through electronic effects:
Table 1: IR Absorption Frequencies (C=O) and Substituent Constants
Substituent | ν(C=O) (cm⁻¹) | σₚ (Polar) | σ₁ (Inductive) | σᵣ (Resonance) |
---|---|---|---|---|
H | 1700 | 0.00 | 0.00 | 0.00 |
I | 1693 | 0.18 | 0.47 | -0.12 |
Br | 1685 | 0.23 | 0.49 | -0.16 |
The iodine substituent exhibits moderate electron-withdrawing inductive effects (σ₁ = 0.47) and weak resonance donation (σᵣ = -0.12), making it less reactive toward electrophiles compared to bromo analogs .
Solvent-Dependent Reactivity
Kamlet-Taft analysis quantifies solvent effects on reaction outcomes:
Table 2: Kamlet-Taft Parameters for this compound
Solvent | π* (Polarity) | α (HBD) | β (HBA) | ν(C=O) (cm⁻¹) |
---|---|---|---|---|
Methanol | 0.60 | 0.93 | 0.62 | 38.79 |
Ethanol | 0.54 | 0.83 | 0.75 | 38.89 |
Propan-2-ol | 0.48 | 0.76 | 0.84 | 38.79 |
The solvent polarity parameter (π*) shows a strong inverse correlation with C=O stretching frequency (R² = 0.924) . Protic solvents enhance decarboxylation rates due to hydrogen-bonding stabilization of transition states.
Scientific Research Applications
Medicinal Chemistry
6-Iodonicotinic acid is utilized as a key intermediate in the synthesis of biologically active compounds. Its applications in medicinal chemistry include:
- Synthesis of Pharmaceuticals : The compound serves as a building block for the development of various pharmaceuticals, particularly those targeting the central nervous system. For instance, it has been involved in synthesizing compounds that exhibit activity against neurological disorders .
- Palladium-Catalyzed Reactions : Recent studies have highlighted the role of this compound in palladium-catalyzed C–N coupling reactions, which are pivotal in creating nitrogen-containing heterocycles that are often found in drug candidates . This method allows for the efficient formation of complex molecules with high specificity.
Organic Synthesis
This compound is a versatile reagent in organic synthesis due to its ability to undergo various transformations:
- Substitution Reactions : The iodine atom can be replaced with other functional groups, allowing for the derivatization of the compound into more complex structures. This property is particularly useful in synthesizing target compounds for research and development .
- Directed Lithiation : The compound can be subjected to directed lithiation techniques, which facilitate the introduction of new substituents at specific positions on the aromatic ring. This method enhances the efficiency of synthesizing derivatives with desired pharmacological properties .
Materials Science
In materials science, this compound has potential applications in:
- Development of Sensors : Research indicates that derivatives of this compound can be used to create sensors for detecting heavy metals and other pollutants. The unique electronic properties imparted by the iodine atom make these derivatives suitable for sensor applications .
- Polymer Chemistry : It can serve as a monomer or co-monomer in the synthesis of functional polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Iodonicotinic acid is primarily related to its ability to interact with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors involved in various biochemical pathways. For example, it has been studied for its potential to inhibit carbonic anhydrase III, an enzyme implicated in dyslipidemia and cancer progression . The iodine atom at the 6-position plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: An isomer of nicotinic acid with the carboxylic acid group at the 4-position instead of the 3-position.
Picolinic Acid: Another isomer with the carboxylic acid group at the 2-position
Uniqueness: 6-Iodonicotinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This substitution enhances its utility in various synthetic and research applications, making it a valuable compound in the fields of chemistry, biology, and medicine.
Biological Activity
6-Iodonicotinic acid (6-INA) is a halogenated derivative of nicotinic acid that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activities of 6-INA, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by an iodine atom at the 6-position of the pyridine ring, which significantly influences its biological activity. The presence of iodine can enhance binding affinity to various biological targets and alter pharmacokinetic properties compared to non-iodinated analogs. Its molecular formula is CHINO, with a molecular weight of approximately 263.03 g/mol.
Antitumor Activity
Research has indicated that 6-INA exhibits potent antitumor properties. A study demonstrated that derivatives of 6-INA showed low IC values in inhibiting the proliferation of various cancer cell lines. For instance, in KB human tumor cells, 6-INA displayed an IC of less than 1 nM, making it significantly more effective than other compounds tested in the same series . The mechanism involves inhibition of glycinamide ribonucleotide formyltransferase, a key enzyme in de novo purine biosynthesis, suggesting its role as a potential chemotherapeutic agent.
Cell Line | IC (nM) | Mechanism |
---|---|---|
KB Cells | <1 | Inhibition of glycinamide ribonucleotide formyltransferase |
NCI-IGROV1 EOC Cells | 0.68 ± 0.10 | Inhibition of de novo purine biosynthesis |
Neuropharmacological Effects
The compound's interaction with nicotinic receptors has been explored, indicating potential applications in treating neurological disorders. The iodine substitution enhances the binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. This suggests that 6-INA could be beneficial in developing treatments for conditions such as Alzheimer's disease and schizophrenia.
Structure-Activity Relationship (SAR)
The biological efficacy of 6-INA can be attributed to its structural modifications compared to other nicotinic acid derivatives. Studies have shown that substituents at the 6-position significantly influence the compound's spectral properties and biological activity. For example, the Hammett equation was employed to analyze the influence of substituents on the IR absorption frequencies, revealing a strong correlation between substituent effects and biological activity .
Substituent | IR Frequency (cm) | Biological Activity |
---|---|---|
Hydrogen | 39.75 | Baseline |
Iodine | 39.75 | Enhanced activity due to increased binding affinity |
In Vivo Efficacy
In vivo studies have demonstrated that 6-INA effectively reduces tumor growth in xenograft models. For instance, subcutaneous IGROV1 tumor xenografts in SCID mice treated with 6-INA showed significant tumor size reduction compared to control groups . This highlights its potential as a candidate for further clinical development.
Comparative Analysis with Other Compounds
Comparative studies with other halogenated nicotinic acids reveal that 6-INA consistently outperforms its counterparts in terms of potency and selectivity against tumor cells. For example, while other analogs exhibited IC values exceeding 1000 nM, 6-INA maintained low nanomolar efficacy across multiple assays .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 6-Iodonicotinic acid to ensure reproducibility?
- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent, catalyst) systematically using factorial design experiments. Document detailed protocols, including purification methods (e.g., recrystallization, column chromatography) and characterization data (e.g., NMR, IR, melting point). Ensure replication by providing raw spectral data and step-by-step procedures in supplementary materials .
Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine multiple techniques:
- 1H/13C NMR : Confirm aromatic proton environments and iodine substitution patterns.
- Mass Spectrometry (MS) : Verify molecular ion peaks and isotopic patterns consistent with iodine.
- Elemental Analysis : Validate empirical formula.
Compare results with literature data, ensuring discrepancies in peak assignments are resolved through computational simulations (e.g., DFT) or controlled derivatization experiments .
Q. What experimental strategies are recommended for studying the solubility and stability of this compound under varying conditions?
- Methodological Answer : Conduct solubility tests in polar/nonpolar solvents (e.g., water, DMSO, chloroform) using UV-Vis spectroscopy or gravimetric analysis. Assess thermal stability via TGA/DSC and photostability under UV light. Report deviations from literature values and propose mechanistic explanations (e.g., hydrolysis pathways) .
Advanced Research Questions
Q. How can contradictory spectroscopic or crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Perform cross-validation using complementary techniques:
- Single-Crystal XRD : Resolve ambiguities in substituent orientation.
- Solid-State NMR : Compare with solution-phase NMR to detect polymorphism.
- Computational Modeling : Simulate spectra (e.g., IR, NMR) to identify plausible conformers.
Publish raw diffraction data and refinement parameters to enable independent validation .
Q. What frameworks (e.g., PICO, FINER) are suitable for designing mechanistic studies on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Use accessible catalysts (e.g., Pd/Cu systems) and monitor kinetics via GC-MS.
- Novel : Investigate understudied substrates (e.g., heteroaromatics).
- Relevant : Link findings to green chemistry metrics (e.g., atom economy).
Compare outcomes with analogous bromo/chloro-nicotinic acids to isolate iodine’s electronic effects .
Q. How should researchers address discrepancies between computational predictions and experimental results in the acid-base behavior of this compound?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent models, basis sets) using ab initio methods (e.g., COSMO-RS). Experimentally measure pKa via potentiometric titration and correlate with DFT-calculated proton affinities. Discuss limitations (e.g., implicit solvent approximations) in the context of published benchmarks .
Q. What systematic approaches are recommended for analyzing the environmental impact or degradation pathways of this compound?
- Methodological Answer : Design LC-MS/MS or radiolabeling studies to track degradation products in simulated ecosystems. Apply life-cycle assessment (LCA) frameworks to quantify ecotoxicity. Compare results with regulatory databases (e.g., EPA CompTox) and highlight iodine’s persistence compared to halogens like fluorine .
Q. Data Analysis and Reporting
Q. How can researchers ensure robust statistical interpretation of bioactivity data for this compound analogs?
- Methodological Answer : Use multivariate analysis (e.g., PCA, PLS) to correlate structural descriptors (e.g., Hammett constants) with biological endpoints. Address outliers via Grubbs’ test or sensitivity analyses. Report confidence intervals and effect sizes, avoiding overgeneralization of small datasets .
Q. What guidelines should be followed when presenting conflicting data on the catalytic applications of this compound in peer-reviewed journals?
- Methodological Answer : Clearly demarcate reproducible vs. anomalous results in tables or heatmaps. Discuss potential sources of error (e.g., moisture sensitivity, catalyst deactivation) and provide raw data for replication. Cite prior studies critically, distinguishing between hypothesis-driven and observational findings .
Q. Ethical and Reproducibility Considerations
Q. How can researchers preemptively address ethical concerns in studies involving this compound’s potential therapeutic applications?
- Methodological Answer : Adhere to ICH guidelines for preclinical testing, including cytotoxicity assays (e.g., MTT on multiple cell lines) and metabolic stability studies. Disclose conflicts of interest and validate animal model relevance through literature precedents. Share negative results to reduce publication bias .
Q. What steps are essential for ensuring reproducibility in synthetic methodologies involving this compound?
Properties
IUPAC Name |
6-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGJGRDGMJRQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356040 | |
Record name | 6-Iodonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13054-02-9 | |
Record name | 6-Iodonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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